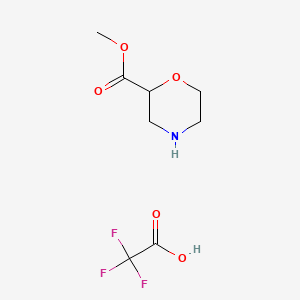

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Description

BenchChem offers high-quality Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.C2HF3O2/c1-9-6(8)5-4-7-2-3-10-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZYADQKFXKWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719237 | |

| Record name | Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-22-5 | |

| Record name | 2-Morpholinecarboxylic acid, methyl ester, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. Due to the limited availability of a direct published synthesis for this specific molecule, the following protocol is a well-reasoned, multi-step procedure based on analogous and well-established chemical transformations. This document is intended to serve as a foundational resource for researchers in organic synthesis and drug discovery.

Synthetic Pathway Overview

The proposed synthesis of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a two-stage process. The first stage involves the synthesis of the key intermediate, Methyl morpholine-2-carboxylate, from a readily available starting material, L-serine methyl ester hydrochloride. This is followed by the N-trifluoroacetylation of the secondary amine in the morpholine ring to yield the final product.

Caption: Synthetic workflow for Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Experimental Protocols

Stage 1: Synthesis of Methyl morpholine-2-carboxylate

Step 1.1: N-Boc Protection of L-Serine Methyl Ester

To a stirred solution of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C is added triethylamine (Et3N, 2.2 eq) dropwise. Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dissolved in DCM is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine methyl ester, which can be used in the next step without further purification.

Step 1.2: O-Alkylation of N-Boc-L-serine methyl ester

To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of 2-bromoethanol (1.2 eq). The reaction is then allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester.

Step 1.3: Deprotection and Intramolecular Cyclization

N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester (1.0 eq) is dissolved in DCM (10 mL/g), and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Methyl morpholine-2-carboxylate as the crude product, which can be purified by distillation or column chromatography.

Stage 2: N-Trifluoroacetylation

To a solution of Methyl morpholine-2-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (20 mL/g) at 0 °C, trifluoroacetic anhydride (TFAA, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the final product, Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. The product can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

| Step | Reagent/Product | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (Hypothetical) | Yield (Hypothetical) |

| Stage 1 | |||||

| 1.1 | L-Serine methyl ester HCl | 155.58 | 1.0 | 10.0 g | - |

| Triethylamine | 101.19 | 2.2 | 14.3 mL | - | |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 15.4 g | - | |

| N-Boc-L-serine methyl ester | 219.24 | - | - | 95% | |

| 1.2 | N-Boc-L-serine methyl ester | 219.24 | 1.0 | 13.3 g | - |

| Sodium Hydride (60%) | 40.00 | 1.2 | 1.9 g | - | |

| 2-Bromoethanol | 124.97 | 1.2 | 6.4 mL | - | |

| N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester | 263.29 | - | - | 70% | |

| 1.3 | N-Boc-N-(2-hydroxyethyl)-L-serine methyl ester | 263.29 | 1.0 | 11.8 g | - |

| Trifluoroacetic Acid | 114.02 | 5.0 | 20.4 mL | - | |

| Methyl morpholine-2-carboxylate | 145.16 | - | - | 85% | |

| Stage 2 | |||||

| Methyl morpholine-2-carboxylate | 145.16 | 1.0 | 5.3 g | - | |

| Triethylamine | 101.19 | 1.5 | 7.7 mL | - | |

| Trifluoroacetic anhydride | 210.03 | 1.2 | 6.0 mL | - | |

| Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate | 259.18 | - | - | 90% |

Characterization Data (Predicted)

Methyl morpholine-2-carboxylate (Intermediate)

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₆H₁₁NO₃

-

Molecular Weight: 145.16 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 4.00-3.80 (m, 2H, -OCH₂-), 3.75 (s, 3H, -OCH₃), 3.70-3.55 (m, 1H, -OCH-), 3.20-2.90 (m, 4H, -NCH₂- and -NCH-), 2.50 (br s, 1H, -NH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 172.0 (C=O), 70.0 (-OCH₂-), 68.0 (-OCH-), 52.5 (-OCH₃), 50.0 (-NCH-), 45.0 (-NCH₂-).

-

IR (neat, cm⁻¹): 3350 (N-H stretch), 2950-2850 (C-H stretch), 1740 (C=O stretch, ester), 1120 (C-O stretch).

-

Mass Spectrometry (EI): m/z 145 (M⁺).

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (Final Product)

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₈H₁₀F₃NO₄

-

Molecular Weight: 259.18 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 4.50-4.30 (m, 1H, -OCH-), 4.10-3.80 (m, 4H, -OCH₂- and -NCH₂-), 3.78 (s, 3H, -OCH₃), 3.50-3.30 (m, 2H, -NCH- and one of -NCH₂-). (Note: Rotamers may be present due to the amide bond, leading to broadened or multiple signals).

-

¹³C NMR (CDCl₃, 101 MHz): δ 170.0 (C=O, ester), 157.0 (q, J = 35 Hz, C=O, amide), 116.0 (q, J = 285 Hz, -CF₃), 68.0 (-OCH₂-), 67.0 (-OCH-), 53.0 (-OCH₃), 51.0 (-NCH-), 44.0 (-NCH₂-).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -71 to -75 (s, -CF₃). The chemical shift of the trifluoroacetyl group can vary depending on the solvent and electronic environment.[1][2][3]

-

IR (neat, cm⁻¹): 2960-2850 (C-H stretch), 1745 (C=O stretch, ester), 1695 (C=O stretch, amide), 1210, 1150 (C-F stretch).

-

Mass Spectrometry (ESI): m/z 260.06 ([M+H]⁺).

Logical Relationships and Workflows

Caption: General experimental and purification workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (CAS RN: 1373253-22-5). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a framework for its characterization. This includes a summary of its basic identifiers, general properties inferred from its structure as a trifluoroacetate salt, and detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a generalized workflow for the physicochemical characterization of a new chemical entity is presented to guide researchers in the comprehensive evaluation of this and similar molecules.

Introduction

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a heterocyclic organic compound. The morpholine scaffold is a common structural motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The trifluoroacetate counter-ion is often employed to improve the solubility and stability of parent compounds. A thorough understanding of the physicochemical properties of this salt is crucial for its potential application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.

This guide serves as a resource for researchers by consolidating the available information and providing standardized methodologies for the experimental determination of its key physicochemical characteristics.

Physicochemical Properties

Currently, there is a significant lack of specific, experimentally determined physicochemical data for Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate in the scientific literature. The following table summarizes the available identifiers and qualitative predictions based on the general properties of organic trifluoroacetate salts.

| Property | Value / Prediction | Source |

| CAS Number | 1373253-22-5 | [1] |

| Molecular Formula | C8H12F3NO5 | [2] |

| Molecular Weight | 259.18 g/mol | [3][4] |

| Appearance | Not available. Likely a solid at room temperature. | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. Likely to decompose upon heating. | N/A |

| Solubility | Predicted to be highly soluble in water and polar organic solvents.[5][6][7][8] | General property of TFA salts |

| pKa | Not experimentally determined. The morpholine nitrogen will be protonated. | N/A |

| LogP / LogD | Not experimentally determined. Expected to be low due to its ionic nature.[8] | General property of TFA salts |

| Storage Temperature | 2-8°C | [1] |

Note: The lack of experimental data necessitates either direct measurement or the use of predictive models such as Quantitative Structure-Property Relationship (QSPR) to estimate these values.

Experimental Protocols for Physicochemical Characterization

In the absence of specific experimental data for Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, this section provides detailed, standard operating procedures for determining key physicochemical properties. These protocols are generally applicable to organic salts and can be adapted for the specific compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[6]

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

-

Place the capillary tube in the heating block of the melting point apparatus.[9]

-

Heat the sample rapidly to approximately 20°C below the expected melting point (if a preliminary rough measurement has been made).[9]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a non-volatile salt, the boiling point is often accompanied by decomposition. This method is suitable for small sample volumes.[10][11]

Apparatus:

-

Thiele tube[10]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

Procedure:

-

Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.[12]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube containing heating oil, making sure the sample is immersed but the open end of the test tube is above the oil level.[10]

-

Gently heat the side arm of the Thiele tube.[13]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.[10]

-

When a continuous and rapid stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[10]

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the saturation concentration of a compound in water at a specific temperature.[14]

Apparatus:

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a flask containing a known volume of purified water (or a buffer of a specific pH).

-

Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25°C).

-

Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated analytical method.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant. For an amine salt, it reflects the equilibrium between the protonated and unprotonated forms. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.[4][15][16]

Apparatus:

-

Potentiometer with a calibrated pH electrode[15]

-

Autotitrator or manual burette

-

Stir plate and stir bar

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[15]

-

Beaker

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of purified water or a suitable co-solvent if solubility is low.[4]

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

If the compound is an acid salt, titrate with a standardized base (e.g., NaOH). If it were a free base, you would titrate with a standardized acid.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[15]

-

Record the pH value after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the point of inflection in the titration curve.[16]

LogP / LogD Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between an aqueous phase (typically a buffer) and an immiscible organic solvent (typically n-octanol).[5][17][18]

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

n-Octanol (pre-saturated with the aqueous phase)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)[17]

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration of the compound should be low enough to avoid saturation in either phase.

-

Shake the vessel vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.[18]

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a new chemical entity like Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Caption: Generalized workflow for physicochemical characterization.

Conclusion

While specific experimental data for Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate remains elusive in the current body of scientific literature, this guide provides a robust framework for its characterization. The general properties of trifluoroacetate salts suggest high aqueous solubility, a key parameter for drug development. The detailed experimental protocols provided herein offer standardized methods for determining the essential physicochemical properties of this compound. The successful characterization of these properties is a critical step in evaluating its potential as a lead compound in pharmaceutical research. It is recommended that researchers undertake the experimental determination of these properties to build a comprehensive profile of this molecule.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. scribd.com [scribd.com]

- 4. enamine.net [enamine.net]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. westlab.com [westlab.com]

- 7. Toxicity and Physicochemical Properties of Trifluoroacetic Acid | Encyclopedia MDPI [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Spectroscopic Data Analysis of CAS Number 1373253-22-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document will, therefore, provide a framework for the type of spectroscopic data that would be essential for the characterization of this molecule. It includes standardized tables for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, which are currently unpopulated due to the absence of published experimental results. Furthermore, this guide outlines general experimental protocols for acquiring such data and presents a typical workflow for spectroscopic analysis.

Data Presentation

The following tables are structured to present the key spectroscopic data points that are crucial for the structural elucidation and characterization of a chemical entity like Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

| Data not available | Data not available | Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Ion |

| Data not available | Data not available | Data not available |

Experimental Protocols

In the absence of specific experimental details for CAS number 1373253-22-5, this section provides generalized protocols for the acquisition of the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the proton channel. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would typically be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) being suitable for this type of molecule. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

The Ascendancy of Chiral Morpholines: A Technical Guide to Their Discovery, Synthesis, and Application

An in-depth exploration of the history, stereoselective synthesis, and pharmacological significance of chiral morpholine derivatives, providing researchers and drug development professionals with a comprehensive resource on this pivotal scaffold.

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a privileged scaffold in the design of numerous therapeutic agents. The introduction of chirality to the morpholine core unlocks a vast and complex chemical space, allowing for fine-tuned interactions with biological targets. This guide delves into the discovery and historical evolution of chiral morpholine derivatives, with a focus on key synthetic strategies, detailed experimental protocols for seminal compounds, and their impact on modern drug discovery.

A Historical Perspective: From Racemates to Enantiopure Drugs

The journey of chiral morpholine derivatives mirrors the broader evolution of stereochemistry in drug development. Initially, many morpholine-containing drugs were developed and marketed as racemic mixtures. However, a deeper understanding of enantioselective pharmacology in the late 20th century, underscored by tragic examples like thalidomide, led to a paradigm shift. Regulatory agencies, including the U.S. Food and Drug Administration (FDA), began to issue guidelines in the 1990s that emphasized the importance of studying the pharmacological and toxicological profiles of individual enantiomers. This spurred the development of innovative asymmetric synthetic methods to produce enantiomerically pure chiral morpholine derivatives, leading to drugs with improved efficacy and safety profiles.

Key Chiral Morpholine Derivatives in Medicine and Agriculture

Several chiral morpholine derivatives have made a significant impact as therapeutic agents and agrochemicals. This section will focus on the discovery, synthesis, and mechanism of action of three prominent examples: Reboxetine, Aprepitant, and Fenpropimorph.

Reboxetine: A Stereoselective Norepinephrine Reuptake Inhibitor

Discovered at Farmitalia-Carlo Erba and first published in 1984, Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[1] It is marketed as a racemic mixture of the (R,R) and (S,S) enantiomers. However, studies have shown that the (S,S)-enantiomer is the more potent inhibitor of the norepinephrine transporter (NET).[2][3]

Table 1: Quantitative Data for Reboxetine Enantiomers

| Parameter | (S,S)-Reboxetine | (R,R)-Reboxetine | Reference |

| NET Inhibitory Potency | High | Low (130-fold lower than (S,S)) | [3] |

| Absolute Bioavailability | ~102% | ~92% | [4] |

| Steady-State S,S/R,R Ratio in Plasma | \multicolumn{2}{c | }{0.22 - 0.88 (Median: 0.5)} | [5] |

A stereospecific synthesis of (S,S)-Reboxetine has been developed starting from commercially available (S)-3-amino-1,2-propanediol, achieving a 99% enantiomeric excess (ee).[2]

Step 1: Synthesis of (S)-5-(hydroxymethyl)morpholin-3-one (S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride in a mixture of acetonitrile and methanol to yield an amide intermediate. This intermediate is then cyclized by treatment with potassium tert-butoxide in tert-amyl alcohol to afford (S)-5-(hydroxymethyl)morpholin-3-one.[2]

Step 2: Reduction and Protection The morpholinone is reduced using a hydride reducing agent to give (S)-2-(hydroxymethyl)morpholine. The resulting amine is then protected, for example, with a Boc group.[2]

Step 3: Oxidation to the Aldehyde The protected (S)-2-(hydroxymethyl)morpholine is selectively oxidized to the corresponding aldehyde.[2]

Step 4: Phenylation and Separation of Diastereomers The aldehyde is treated with diphenylzinc (Ph2Zn), generated in situ from phenylmagnesium bromide and zinc bromide, to yield a mixture of (2S,3S) and (2S,3R) diastereomeric alcohols. These diastereomers are then separated by flash chromatography.[2]

Step 5: Arylation The (2S,3S)-alcohol is reacted with 1-ethoxy-2-fluorobenzene in the presence of a strong base to introduce the 2-ethoxyphenoxy group via nucleophilic aromatic substitution.[6]

Step 6: Deprotection The protecting group on the morpholine nitrogen is removed using an acid, such as trifluoroacetic acid, to yield (S,S)-Reboxetine.[2]

Aprepitant: A Neurokinin-1 Receptor Antagonist with Three Chiral Centers

Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[7] A key feature of this molecule is its complex stereochemistry, possessing three chiral centers. The development of a highly stereoselective synthesis was a significant achievement in process chemistry.[8]

Table 2: Quantitative Data for Aprepitant

| Parameter | Value | Reference |

| Human NK1 Receptor Binding Affinity (IC50) | 0.1 nM | [9] |

| Selectivity for NK1 vs. NK2 Receptor | ~45,000-fold | [9] |

| Selectivity for NK1 vs. NK3 Receptor | ~3,000-fold | [9] |

A highly efficient synthesis of Aprepitant has been developed by Merck, featuring a crystallization-induced diastereoselective transformation.[10]

Step 1: Asymmetric Hydrogenation A key building block, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, is synthesized via asymmetric transfer hydrogenation of the corresponding ketone, achieving an enantiomeric excess of >99% after purification.[8]

Step 2: Stereoselective Acetalization An enantiopure oxazinone is coupled with the chiral alcohol from Step 1 in a Lewis acid-catalyzed trans-acetalization reaction. This step sets one of the stereocenters on the morpholine ring.[8]

Step 3: Inversion of Stereocenter A subsequent step involves the inversion of an adjacent chiral center on the morpholine ring to establish the desired cis-relationship of the substituents.[8]

Step 4: Final Assembly The resulting chiral morpholine intermediate is then coupled with 5-(chloromethyl)-1,2,4-triazol-3-one to complete the synthesis of Aprepitant.[11]

Aprepitant exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor in the central nervous system. This inhibition prevents the downstream signaling cascade that leads to the sensation of nausea and the vomiting reflex.

Fenpropimorph: A Chiral Fungicide Targeting Sterol Biosynthesis

Fenpropimorph is a systemic morpholine fungicide widely used in agriculture, particularly on cereal crops.[12] It functions by inhibiting two key enzymes in the fungal sterol biosynthesis pathway: sterol Δ14-reductase and Δ8→Δ7-isomerase.[13] Fenpropimorph is used as a racemate, although studies have suggested that the enantiomers may exhibit different levels of fungicidal activity.

Table 3: Quantitative Data for Fenpropimorph

| Parameter | Observation | Reference |

| Primary Target Enzymes | Sterol Δ14-reductase and Δ8→Δ7-isomerase | [13] |

| Effect on Fungal Growth | Inhibition of ergosterol biosynthesis, leading to cell proliferation arrest | [13] |

| Enantioselective Activity | Some studies suggest differential activity between enantiomers | [14] |

Fenpropimorph disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting key enzymes in the pathway, it leads to the accumulation of abnormal sterols and a depletion of ergosterol, ultimately arresting fungal growth.

Broader Synthetic Strategies and Other Notable Derivatives

The synthesis of chiral morpholines is a rich and evolving field. Beyond the specific examples detailed above, a variety of asymmetric methods have been developed, often categorized by when the stereocenter is introduced: before, during, or after the cyclization to form the morpholine ring.[15]

References

- 1. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 12. Fenpropimorph - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to Constrained Amino Acids for Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The field of peptide therapeutics holds immense promise, but the inherent limitations of natural peptides—such as poor stability and low bioavailability—present significant hurdles.[1][2] Constraining the conformational flexibility of peptides by incorporating modified amino acids is a powerful strategy to overcome these challenges.[3][4] This guide provides a technical overview of constrained amino acids, their impact on peptide structure, and their application in modern drug design.

The Rationale for Conformational Constraint

Linear peptides are often too flexible, leading to a high entropic penalty upon binding to their target and susceptibility to enzymatic degradation.[1][5] By "locking" a peptide into its bioactive conformation, constrained amino acids can significantly enhance several key properties:[1][4]

-

Increased Binding Affinity and Potency: Pre-organizing the peptide into its active shape reduces the energy required for target binding.[1]

-

Enhanced Proteolytic Stability: A rigid structure can prevent the peptide from fitting into the active sites of proteases, thereby increasing its half-life.[2][5][6]

-

Improved Target Specificity: A constrained conformation is less likely to bind to off-target receptors, reducing potential side effects.[5]

These advantages make constrained peptides highly attractive for targeting challenging protein-protein interactions (PPIs), which are often characterized by large, flat interfaces difficult for small molecules to disrupt.[1][7]

Classification of Constrained Amino Acids

Constrained amino acids can be broadly categorized based on the method used to restrict their conformational freedom.

Caption: Classification of major strategies for constraining peptide conformation.

-

Backbone Constraints: These involve cyclization of the entire peptide backbone, such as head-to-tail or side-chain-to-backbone linkages.[8] Peptide stapling, which introduces a covalent bridge between amino acid side chains (often to stabilize an α-helix), is another key technique in this category.[8]

-

Side-Chain Constraints (Local): These modifications restrict the dihedral angles (χ angles) of a single amino acid side chain.[9][10] This can be achieved by incorporating cyclic amino acids or creating lactam bridges.

-

α-Carbon Modification: Introducing substituents on the α-carbon, such as in α-aminoisobutyric acid (Aib), sterically hinders rotation around the φ and ψ backbone dihedral angles.[11] N-methylation of the backbone amide also introduces conformational restriction.[2]

Quantitative Impact on Peptide Conformation

The introduction of constrained amino acids has a predictable and quantifiable effect on the local and global conformation of a peptide. The Ramachandran plot, which maps the allowed φ and ψ dihedral angles, is dramatically altered by these modifications.

| Amino Acid Type | Constraint Mechanism | Typical φ (phi) Angles | Typical ψ (psi) Angles | Favored Secondary Structure |

| Proline (Pro) | Cyclic side-chain links to backbone nitrogen | ~ -60° | ~ -45° (trans) or ~ +145° (cis) | β-turns, Polyproline II helix[12] |

| α-Aminoisobutyric Acid (Aib) | α,α-disubstitution (gem-dimethyl) | ±57° | ±47° | 3₁₀-helix, α-helix[11] |

| N-Methylated Amino Acids | Methyl group on backbone amide nitrogen | Varies; restricts ψ angle | Varies; restricts ψ angle | Reduces H-bonding potential, disrupts helices/sheets |

| Lactam-Bridged Dipeptides | Covalent bridge between side chains | Varies by ring size | Varies by ring size | Induces stable β-turns[13] |

Table 1: Influence of common constrained amino acids on backbone dihedral angles and resulting secondary structure preference.

Experimental Protocols and Workflows

The development of a constrained peptide therapeutic involves a multi-step process encompassing synthesis, purification, and bioactivity assessment.

Caption: A typical workflow for the design and validation of constrained peptides.

1. Synthesis of Constrained Amino Acids: Many constrained building blocks are synthesized via multi-step organic chemistry routes. For example, the synthesis of lactam-constrained building blocks can be achieved through asymmetric routes involving palladium-catalyzed reactions to control stereochemistry.[13] Other methods include radical-based syntheses for creating ring-constrained γ-amino acids.[14]

-

Protocol: Asymmetric Synthesis of a Lysine Analogue

-

Starting Material: 4-hydroxy proline.

-

Key Steps: The synthesis proceeds through a series of protection, activation, reduction, and deprotection steps. For instance, an intermediate can be subjected to reduction with PtO₂ and H₂ in the presence of Boc₂O to yield an N-Boc carbamate.[12]

-

Hydrogenolysis: Removal of protecting groups like Cbz and benzyl is often accomplished using H₂ and a Palladium on carbon (Pd-C) catalyst.[12]

-

Final Protection: The free amine is protected with an Fmoc group (e.g., using Fmoc-OSu) to make the amino acid compatible with standard solid-phase peptide synthesis (SPPS).[12]

-

2. Solid-Phase Peptide Synthesis (SPPS): This is the standard method for assembling peptides. Protected constrained amino acids are incorporated sequentially onto a solid resin support.

-

Protocol: N-Terminal Acetylation for Stability

-

Resin Preparation: After the final amino acid is coupled and its Fmoc protecting group is removed, wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) to remove residual piperidine.[15]

-

Acetylation: Add a solution of 10% (v/v) Acetic Anhydride in DMF to the resin, ensuring the resin is fully suspended.[15]

-

Reaction: Agitate the mixture for 30-60 minutes at room temperature.[15]

-

Wash: Drain the acetylation solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM) and Methanol (MeOH) to remove excess reagents.[15]

-

3. Peptide Stability Assay in Human Serum: Assessing a peptide's half-life is critical for determining its therapeutic potential.

-

Protocol: In Vitro Serum Stability Assay

-

Incubation: Incubate the purified peptide at a known concentration (e.g., 1 mg/mL) in human serum at 37°C.[15]

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[15]

-

Protein Precipitation: To stop enzymatic degradation, precipitate serum proteins by adding an organic solvent mixture (e.g., acetonitrile).[16][17] Note: Precipitation with strong acids can lead to significant analyte loss.[16][17][18]

-

Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS to quantify the amount of intact peptide remaining.[19]

-

Half-Life Calculation: Plot the percentage of intact peptide versus time to calculate the degradation half-life (t₁/₂).

-

Application in Modulating Biological Pathways

Constrained peptides are highly effective at modulating signaling pathways, particularly those mediated by protein-protein interactions. For example, they can be designed to mimic one protein's binding epitope to inhibit its interaction with another protein.

Integrins are cell surface receptors involved in cell adhesion. Disrupting specific integrin interactions is a key strategy in cancer therapy. A cyclic peptide could be designed to block the binding of a native ligand to an integrin like α3β1, thereby inhibiting downstream signaling related to cell adhesion and metastasis.[1]

Caption: A constrained peptide blocks a native ligand from binding to an integrin receptor.

By introducing conformational constraints, researchers can transform labile, poorly specific peptides into potent, stable, and highly selective drug candidates, paving the way for new therapeutics against a wide range of diseases.[1][3]

References

- 1. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]

- 11. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radical‐Based Synthesis and Modification of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Basicity and pKa of Methyl Morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of methyl morpholine-2-carboxylate. Due to the absence of experimentally determined pKa values in the current literature for this specific compound, this document focuses on predicted values, the influence of its structural features on basicity, and detailed experimental protocols for its empirical determination.

Executive Summary

Methyl morpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring substituted with a methyl ester at the 2-position. The basicity of this molecule is primarily attributed to the secondary amine within the morpholine ring. The electron-withdrawing effect of the adjacent ether oxygen and the C-2 methyl carboxylate group is expected to reduce the basicity of the nitrogen atom compared to unsubstituted morpholine. This guide provides an estimated pKa value based on related structures and outlines detailed methodologies for its experimental determination, which is crucial for applications in medicinal chemistry and drug development where ionization state significantly influences pharmacokinetic and pharmacodynamic properties.

Predicted Basicity and pKa

While no experimental pKa value for methyl morpholine-2-carboxylate has been reported, an estimation can be made by considering the pKa of structurally related compounds.

-

Morpholine: The parent compound, morpholine, has a reported pKa of approximately 8.33-8.49 for its conjugate acid.[1][2][3]

-

N-Methylmorpholine: The N-alkylation of morpholine slightly decreases the basicity, with N-methylmorpholine having a reported pKa of 7.38 for its conjugate acid.[4] This decrease is contrary to the usual base-strengthening effect of alkyl groups and may be attributed to steric hindrance to solvation of the conjugate acid.

-

Effect of the Methyl Carboxylate Group: The methyl carboxylate group at the 2-position is an electron-withdrawing group. This inductive effect will decrease the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering the pKa of the conjugate acid.

Considering these factors, the pKa of the conjugate acid of methyl morpholine-2-carboxylate is predicted to be lower than that of morpholine. The protonation site is unequivocally the nitrogen atom of the morpholine ring.

Table 1: pKa Values of Methyl Morpholine-2-carboxylate and Related Compounds

| Compound | Structure | pKa (Conjugate Acid) | Reference |

| Morpholine | C₄H₉NO | 8.33 - 8.49 | [1][2][3] |

| N-Methylmorpholine | C₅H₁₁NO | 7.38 | [4] |

| Methyl morpholine-2-carboxylate | C₆H₁₁NO₃ | Not Experimentally Determined (Predicted to be < 8.3) | N/A |

Computational software such as ACD/pKa DB and MarvinSketch can provide more precise in-silico predictions.[5][6] These tools utilize large databases of experimental pKa values and employ algorithms based on Hammett-type equations to estimate the pKa of novel compounds.[7][8]

Experimental Protocols for pKa Determination

For accurate determination of the pKa of methyl morpholine-2-carboxylate, potentiometric titration and UV-Vis spectrophotometry are recommended methods.[2][9]

Potentiometric Titration

This is a highly reliable and widely used method for pKa determination.[9]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[10]

Detailed Methodology:

-

Preparation of Solutions:

-

Analyte Solution: Prepare a ~1 mM solution of methyl morpholine-2-carboxylate in deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used, though this can slightly alter the pKa value.[11]

-

Titrants: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Ionic Strength Adjuster: Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[10][12]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[12]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled vessel.

-

Add the ionic strength adjuster.

-

If titrating the base with acid, start the titration with the analyte solution. If titrating the conjugate acid with a base, first acidify the analyte solution to approximately pH 2 with 0.1 M HCl.[12]

-

Incrementally add the titrant (e.g., 0.1 M NaOH) in small, precise volumes.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.

-

The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.

-

For more accurate results, calculate the first or second derivative of the titration curve. The peak of the first derivative or the zero crossing of the second derivative corresponds to the equivalence point.

-

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable center and require a smaller amount of sample.[13]

Principle: The ultraviolet absorption spectrum of a compound often changes with its ionization state. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be determined.[14][15]

Detailed Methodology:

-

Preparation of Solutions:

-

Stock Solution: Prepare a stock solution of methyl morpholine-2-carboxylate in a suitable solvent (e.g., DMSO).[13]

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the estimated pKa.

-

-

Procedure:

-

Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).[13]

-

Measure the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated species, and AB is the absorbance of the deprotonated species.

-

Visualizations

Logical Relationship of Basicity

Caption: Factors affecting the basicity of the target molecule.

Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The basicity of methyl morpholine-2-carboxylate is a critical parameter for its application in research and development, particularly in the pharmaceutical industry. While experimental data is currently unavailable, a reasoned estimation places its pKa below that of morpholine due to the electron-withdrawing nature of the C-2 substituent. For precise and reliable values, experimental determination via potentiometric titration or UV-Vis spectrophotometry is essential. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to accurately characterize the ionization behavior of this and similar molecules.

References

- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 3. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-Methylmorpholine - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. enamine.net [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. ijper.org [ijper.org]

Methodological & Application

Application Notes and Protocols for the Use of Methyl Morpholine-2-Carboxylate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and heterocyclic scaffolds into peptides is a key strategy in modern drug discovery. These modifications can enhance proteolytic stability, improve pharmacokinetic properties, and constrain peptide conformation to increase receptor affinity and selectivity. Morpholine-2-carboxylic acid, a cyclic non-proteinogenic amino acid, and its ester, methyl morpholine-2-carboxylate, serve as valuable building blocks for creating novel peptidomimetics. This document provides detailed protocols and application notes for the incorporation of Fmoc-morpholine-2-carboxylic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The protocols outlined are based on established methodologies for peptide synthesis.

Data Presentation

The successful incorporation of Fmoc-morpholine-2-carboxylic acid into a peptide chain relies on standard coupling and deprotection steps common to Fmoc-based solid-phase peptide synthesis. The following table summarizes the key reagents and their typical molar equivalents used in the coupling reaction.

| Reagent/Component | Abbreviation | Molar Equivalents (relative to resin loading) | Purpose |

| Fmoc-morpholine-2-carboxylic acid | - | 3.0 | Building block to be incorporated |

| N,N'-Diisopropylcarbodiimide | DIC | 3.0 | Activating agent for the carboxylic acid |

| Hydroxybenzotriazole | HOBt | 3.0 | Activation additive to suppress racemization |

| Dimethylformamide | DMF | - | Solvent |

| Piperidine | - | 25% in DMF | Reagent for Fmoc-deprotection |

| Dichloromethane | DCM | - | Solvent for washing |

| Diisopropylethylamine | DIEA | - | Base (used in some coupling protocols) |

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating a morpholine-2-carboxylic acid residue. These procedures can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) in a reaction vessel.

-

Add enough Dichloromethane (DCM) to cover the resin and allow it to swell for 20-30 minutes.

-

Drain the DCM and wash the resin three times with Dimethylformamide (DMF) to prepare it for the first coupling step.

Protocol 2: Fmoc-Deprotection

-

To the swelled and washed resin, add a 25% solution of piperidine in DMF.

-

Agitate the mixture at room temperature for 20 minutes to ensure complete removal of the Fmoc protecting group.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

A qualitative ninhydrin (Kaiser) test can be performed to confirm the presence of a free primary amine.

Protocol 3: Coupling of Fmoc-morpholine-2-carboxylic acid

This protocol details the incorporation of the morpholine-2-carboxylic acid building block into the growing peptide chain.

-

In a separate vial, dissolve 3.0 equivalents of Fmoc-morpholine-2-carboxylic acid and 3.0 equivalents of HOBt in DMF.

-

Add 3.0 equivalents of DIC to the solution and allow the pre-activation to proceed for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin from Protocol 2.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a ninhydrin test. If the test remains positive, the coupling can be extended or repeated.

-

Once the coupling is complete (negative ninhydrin test), drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection or the final cleavage step.

Protocol 4: Final Cleavage and Deprotection

-

After the final Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the other amino acids in the sequence. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[1]

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows and chemical logic in the solid-phase synthesis of peptides containing morpholine-2-carboxylic acid.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-morpholine-2-carboxylic acid.

Caption: Logical relationship of reactants and reagents in the coupling step.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Methyl Morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Morpholine and its derivatives are important structural motifs in many pharmaceuticals. The enantiomerically pure forms of substituted morpholines are often required for the development of safe and effective drug candidates. This document provides detailed application notes and protocols for the chiral resolution of racemic Methyl morpholine-2-carboxylate, a key intermediate for various bioactive molecules. Two primary methods are detailed: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Kinetic Resolution (EKR) of Racemic Methyl Morpholine-2-carboxylate

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture. In the case of a racemic ester, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This allows for the separation of the two enantiomers.

Principle

The kinetic resolution of racemic Methyl morpholine-2-carboxylate using a lipase proceeds via the enantioselective hydrolysis of one of the ester enantiomers. For example, a lipase might selectively hydrolyze the (R)-ester to (R)-morpholine-2-carboxylic acid, leaving the (S)-methyl morpholine-2-carboxylate unreacted. The resulting mixture of the carboxylic acid and the ester can then be separated based on their different chemical properties (e.g., by acid-base extraction).

dot

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol

This protocol is a general guideline. Optimization of parameters such as enzyme, solvent, pH, and temperature is recommended for achieving high enantioselectivity and yield.

Materials:

-

Racemic Methyl morpholine-2-carboxylate

-

Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)[1]

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Toluene)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Reaction vessel with temperature control and stirring

-

pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a temperature-controlled reaction vessel, add racemic Methyl morpholine-2-carboxylate (1.0 eq.).

-

Add phosphate buffer (e.g., 10-20 volumes relative to the substrate).

-

Add an organic co-solvent like MTBE (e.g., 10-20% v/v) if needed to improve substrate solubility.

-

Adjust the pH of the mixture to the optimal pH for the chosen lipase (typically pH 7.0-8.0 for many lipases) using a dilute acid or base.

-

Add the immobilized lipase (e.g., 10-50% w/w of the substrate).

-

-

Reaction Monitoring:

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours).

-

Analyze the aliquots by chiral HPLC or chiral GC to determine the enantiomeric excess (e.e.) of the remaining ester and the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible e.e. for both the unreacted ester and the formed acid.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed, dried, and reused.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the unreacted (S)-Methyl morpholine-2-carboxylate with an organic solvent (e.g., MTBE or ethyl acetate).

-

Combine the organic layers, wash with saturated NaHCO₃ solution to remove any residual acid, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-ester.

-

Acidify the aqueous layer from the initial extraction to pH 2-3 with 1 M HCl.

-

Extract the (R)-morpholine-2-carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine these organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-acid.

-

Data Presentation

The following table illustrates hypothetical data for the optimization of the enzymatic resolution.

| Entry | Lipase Source | Co-Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Ester (%) | e.e. of Acid (%) |

| 1 | Candida antarctica B | None | 30 | 8 | 48 | >99 | 96 |

| 2 | Pseudomonas cepacia | MTBE (10%) | 35 | 6 | 51 | 98 | >99 |

| 3 | Candida rugosa | Toluene (10%) | 30 | 12 | 45 | 92 | 88 |

| 4 | Burkholderia sp. | None | 40 | 5 | 50 | 97 | 97 |

Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[2] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). This method can be used for both analytical quantification of enantiomeric purity and for preparative isolation of enantiomers.

Principle

A racemic mixture of Methyl morpholine-2-carboxylate is injected into an HPLC system equipped with a chiral column. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. The choice of the chiral stationary phase and the mobile phase is crucial for achieving a good separation.

dot

Caption: Chiral HPLC Separation Workflow.

Experimental Protocol for Method Development

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phases: A screening approach is recommended. Start with polysaccharide-based columns which are broadly applicable.

-

CHIRALPAK® IA, IB, IC, etc. (amylose derivatives)

-

CHIRALCEL® OD, OJ, etc. (cellulose derivatives)

-

Mobile Phase Screening:

-

Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures. A small amount of an additive like diethylamine (DEA) for a basic analyte or trifluoroacetic acid (TFA) for an acidic analyte may be required.

-

Polar Organic Mode: Acetonitrile or Methanol with additives.

-

Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium bicarbonate, phosphate).

General Screening Procedure:

-

Sample Preparation: Dissolve a small amount of racemic Methyl morpholine-2-carboxylate in the initial mobile phase to a concentration of approximately 1 mg/mL.

-

Initial Screening:

-

Screen several chiral columns with a standard set of mobile phases.

-

A typical starting condition for normal phase is 90:10 Heptane:Isopropanol at a flow rate of 1 mL/min.

-

Monitor the separation at a suitable UV wavelength (e.g., 210-220 nm).

-

-

Method Optimization:

-

Once a promising column and mobile phase system are identified (showing at least partial separation), optimize the separation by:

-

Adjusting the mobile phase composition: Vary the ratio of the strong solvent (e.g., isopropanol) to the weak solvent (e.g., heptane).

-

Changing the alcohol modifier: Sometimes switching from isopropanol to ethanol can improve resolution.

-

Varying the additive concentration: Optimize the concentration of DEA or TFA if used.

-

Adjusting the flow rate and temperature: Lower flow rates and temperatures can sometimes improve resolution.

-

-

Preparative HPLC

Once an analytical method is developed with good resolution, it can be scaled up to preparative HPLC for the isolation of larger quantities of each enantiomer. This involves using a larger diameter column with the same stationary phase and adjusting the flow rate and sample loading accordingly.

Data Presentation

The following table shows hypothetical screening results for the chiral HPLC method development.

| Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Retention Time (min) |

| CHIRALPAK® IA | Heptane/IPA (90/10) | 1.0 | 1.8 | 8.2, 9.5 |

| CHIRALPAK® IB | Heptane/IPA (90/10) | 1.0 | No Separation | - |

| CHIRALCEL® OD | Heptane/EtOH (85/15) | 1.0 | 2.5 | 10.1, 12.3 |

| CHIRALCEL® OJ | ACN/MeOH (50/50) | 0.8 | 1.2 | 6.5, 7.1 |

IPA = Isopropanol, EtOH = Ethanol, ACN = Acetonitrile, MeOH = Methanol

Conclusion

Both enzymatic kinetic resolution and chiral HPLC are viable and powerful methods for obtaining enantiomerically pure Methyl morpholine-2-carboxylate. The choice of method will depend on factors such as the required scale of separation, available equipment, and cost considerations. EKR is often advantageous for larger scale preparations due to its potential for lower solvent consumption and the reusability of the enzyme. Chiral HPLC is an excellent choice for both analytical and preparative scale separations, offering high purity and a more direct separation without chemical modification of one enantiomer. For any application, careful optimization of the experimental conditions is crucial to achieve the desired purity and yield.

References

Asymmetric Synthesis of (R)-Methyl Morpholine-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-Methyl morpholine-2-carboxylate, a valuable chiral building block in medicinal chemistry. Two primary strategies are presented: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation. These methods offer robust and scalable routes to the target molecule with high enantiopurity.

Introduction

The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The stereochemistry of substituents on the morpholine ring is often critical for biological activity, making enantioselective synthesis a key area of research. (R)-Methyl morpholine-2-carboxylate serves as a versatile intermediate for the synthesis of complex molecules with defined stereochemistry at the C2 position. This document outlines two effective methods for its preparation, providing detailed protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two distinct and highly efficient asymmetric strategies for the synthesis of (R)-Methyl morpholine-2-carboxylate are detailed below.

Strategy 1: Enzymatic Kinetic Resolution of Racemic N-Boc-n-butyl-morpholine-2-carboxylate

This strategy involves the synthesis of a racemic morpholine-2-carboxylate ester, followed by a highly selective enzyme-catalyzed kinetic resolution. The desired (R)-enantiomer of the ester remains unreacted and can be isolated with high enantiomeric excess. Subsequent hydrolysis and esterification yield the final product.

Caption: Workflow for Enzymatic Kinetic Resolution.

Strategy 2: Asymmetric Hydrogenation of N-Boc-dehydromorpholine-2-carboxylate

This approach relies on the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. A chiral rhodium catalyst, such as one bearing the SKP ligand, facilitates the enantioselective addition of hydrogen across the double bond to yield the desired (R)-enantiomer with high efficiency and stereocontrol.[1][2][3][4]

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Asymmetric Synthesis of (S)-Methyl Morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a common motif in numerous biologically active molecules and approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The C2-stereocenter and the carboxylate functionality of (S)-methyl morpholine-2-carboxylate make it a valuable chiral building block for the synthesis of more complex molecules with specific stereochemical requirements, which are crucial for target binding and pharmacological activity.

These application notes provide detailed protocols for the asymmetric synthesis of (S)-Methyl morpholine-2-carboxylate, focusing on a robust and highly enantioselective method: the asymmetric hydrogenation of a dehydromorpholine precursor. An alternative organocatalytic route is also presented. The information is intended to guide researchers in the efficient and stereocontrolled synthesis of this important chiral intermediate.

Key Synthetic Strategies

The primary and most recommended strategy for the synthesis of (S)-Methyl morpholine-2-carboxylate is the asymmetric hydrogenation of the corresponding unsaturated precursor, methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate. This method offers high yields and excellent enantioselectivity. An alternative multi-step organocatalytic approach is also described, providing another viable route to the target molecule.

Primary Method: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This approach involves two main stages: the synthesis of the unsaturated precursor and its subsequent asymmetric hydrogenation.

Stage 1: Synthesis of Methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate

The synthesis of the dehydromorpholine precursor can be achieved through a condensation and cyclization reaction. A general procedure is outlined below.

Experimental Protocol:

-

Reaction Setup: To a solution of a suitable starting material, such as methyl 2-amino-3-hydroxypropanoate, in an appropriate solvent like dichloromethane (DCM), add an equimolar amount of a glyoxal derivative.

-

Condensation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

Cyclization: Add a dehydrating agent, such as magnesium sulfate, and continue stirring overnight to promote the cyclization to the 3,4-dihydro-2H-1,4-oxazine ring system.

-

Work-up and Purification: Filter the reaction mixture to remove the dehydrating agent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate.

Stage 2: Asymmetric Hydrogenation

The key to inducing chirality is the use of a chiral catalyst during the hydrogenation of the C=N bond of the dehydromorpholine precursor. Rhodium complexes with chiral bisphosphine ligands have proven to be highly effective for this transformation.[1][2]

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, a solution of the rhodium precursor, such as [Rh(cod)2]SbF6, and a chiral bisphosphine ligand (e.g., (R,R,R)-SKP) in a degassed solvent (e.g., dichloromethane, DCM) is prepared.

-

Reaction Setup: The substrate, methyl 3,4-dihydro-2H-1,4-oxazine-2-carboxylate, is dissolved in the same degassed solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford (S)-Methyl morpholine-2-carboxylate.

Data Presentation: Asymmetric Hydrogenation

| Substrate | Catalyst/Ligand | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | 50 | 50 | >99 | 98 | [1][3] |

| N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | 50 | 50 | >99 | 97 | [1][3] |

| N-Ac-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | DCM | 50 | 50 | >99 | 96 | [1][3] |